4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide
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Overview
Description
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is a quaternary ammonium compound with a complex structure It is derived from pyridine and is characterized by the presence of two pyridinium rings connected by a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-methylpyridine with a decyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium compounds with different functional groups.
Scientific Research Applications
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It can also form complexes with proteins, affecting their function and stability. The molecular targets include membrane lipids and protein active sites.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methylpyridinium Bromide: Similar structure but with an ethyl group instead of a decyl chain.
4-Methyl-1-(3-sulfonatopropyl)pyridinium: Contains a sulfonate group instead of a bromide ion.
Distigmine Bromide: A bisquaternary ammonium compound with a different therapeutic application.
Uniqueness
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and phase transfer catalysts.
Properties
CAS No. |
6275-34-9 |
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Molecular Formula |
C22H34BrN2+ |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C22H34N2.BrH/c1-21-11-17-23(18-12-21)15-9-7-5-3-4-6-8-10-16-24-19-13-22(2)14-20-24;/h11-14,17-20H,3-10,15-16H2,1-2H3;1H/q+2;/p-1 |
InChI Key |
WFJJKJIVBBBANH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)C.[Br-] |
Origin of Product |
United States |
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